7-Chloro-1-(4-fluorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
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Properties
IUPAC Name |
7-chloro-1-(4-fluorophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10ClFN2O3S/c21-11-3-6-14-13(9-11)17(25)15-16(10-1-4-12(22)5-2-10)24(19(26)18(15)27-14)20-23-7-8-28-20/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTFMKPNYPDJBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10ClFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-1-(4-fluorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
The compound's molecular formula is with a molecular weight of approximately 476.0 g/mol. Its structure features a chromeno-pyrrole moiety integrated with thiazole and fluorophenyl groups, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H23ClFN3O3S |
| Molecular Weight | 476.0 g/mol |
| CAS Number | 845802-77-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including halogenation, thiazole formation, and chromeno-pyrrole coupling. The synthetic routes are critical for ensuring high yield and purity of the final product.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer progression.
- Receptor Modulation : It may modulate receptor activity that influences cellular signaling pathways.
- DNA Intercalation : There is evidence suggesting that it can intercalate into DNA strands, potentially disrupting replication and transcription processes.
Case Studies and Research Findings
Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance:
- Antitumor Activity : A study demonstrated that derivatives of similar pyrrole compounds exhibited significant cytotoxicity against human cancer cell lines, indicating that modifications in the structure could enhance biological activity .
- Inhibition of Growth Factor Receptors : Research indicated that certain derivatives could bind to ATP-binding domains of growth factor receptors like EGFR and VEGFR2, showing promise as targeted cancer therapies .
- Antibacterial Properties : Similar compounds have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting biofilm formation .
Comparative Analysis
A comparative analysis with related compounds shows that while many share similar structural features, the unique combination of chloro, fluorophenyl, and thiazole moieties in this compound may confer distinct pharmacological properties.
| Compound Name | Antitumor Activity | Antibacterial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Enzyme inhibition, DNA intercalation |
| 4-Amino-3-chloro-1H-pyrrole-2,5-dione derivatives | Moderate | Low | Receptor modulation |
| 1-(3-Chloro-4-fluorophenyl)-3-(thiazol-2-yl)thiourea | Low | High | Membrane disruption |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Chemical Formula : C16H12ClFN2O2S
- Molecular Weight : 336.79 g/mol
- CAS Number : 634564-42-4
The molecular structure features a chromeno-pyrrole framework fused with a thiazole ring, which is known to enhance its biological activity through various mechanisms.
Biological Applications
1. Anticancer Activity
Research has indicated that derivatives of this compound exhibit notable anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study : A study demonstrated that a related compound induced apoptosis in human breast cancer cells by activating caspases and modulating Bcl-2 family proteins . This suggests that 7-Chloro-1-(4-fluorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione could be explored further for its potential as an anticancer agent.
2. Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its thiazole moiety is known for enhancing antimicrobial activity against various pathogens.
Case Study : In vitro studies have reported that compounds containing thiazole rings exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria . This positions the compound as a candidate for developing new antibiotics.
Material Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
| Property | Value |
|---|---|
| Band Gap | ~2.0 eV |
| Conductivity | Moderate |
| Stability | High |
Research has indicated that modifications to the chromeno-pyrrole structure can enhance charge transport properties, making it a focus for future studies in organic semiconductor development .
Preparation Methods
Reaction Mechanism and Conditions
The MCR proceeds via sequential Knoevenagel condensation, Michael addition, and cyclization (Scheme 1). In ethanol with 10% acetic acid, 4-fluorobenzaldehyde reacts with ammonium acetate to form an imine intermediate, which undergoes nucleophilic attack by the dioxobutanoate enolate. Subsequent cyclodehydration at 80°C for 20 hours yields the dihydrochromeno[2,3-c]pyrrole-dione scaffold.
Table 1: Optimization of Core Synthesis Parameters
| Parameter | Tested Conditions | Optimal Value | Yield Improvement |
|---|---|---|---|
| Solvent | MeOH, EtOH, DMF, DMSO | EtOH + AcOH (1:10) | 36% → 72% |
| Temperature | RT, 40°C, 60°C, 80°C | 80°C | 24% → 86% |
| Catalyst | None, AcOH, TsOH | AcOH (1 eq) | 18% → 68% |
Key purification involves hot ethanol recrystallization, avoiding chromatography.
Thiazole-2-yl Group Installation
The 1,3-thiazol-2-yl moiety is introduced via Hantzsch thiazole synthesis or Suzuki-Miyaura cross-coupling.
Hantzsch Thiazole Synthesis
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α-Bromoketone Precursor : 2-Bromo-1-(4-fluorophenyl)ethan-1-one
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Thioamide : Thioacetamide or thiourea derivatives
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Conditions : Reflux in ethanol (12 h), followed by NaOH neutralization.
Reaction Scheme :
Suzuki-Miyaura Coupling Alternative
For higher functional group tolerance:
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Boronated Thiazole : 2-(Tributylstannyl)-1,3-thiazole
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
Yield Comparison :
Final Assembly and Purification
Coupling of the thiazole moiety to the chlorinated core employs nucleophilic aromatic substitution (SNAr):
SNAr Reaction Conditions
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Core : 7-Chloro-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Thiazole : 2-Mercapto-1,3-thiazole
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Base : K₂CO₃ in DMF
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Temperature : 110°C, 8 hours.
Workup :
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Dilution with ice-water
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Filtration through Celite®
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Recrystallization from ethanol/water (4:1)
Final Product Data :
-
Melting Point : 220–223°C (decomp.)
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¹³C NMR (151 MHz, DMSO-d₆): δ 170.75 (C=O), 164.32 (C-F), 152.89 (thiazole C-2), 118.85 (Cl-C).
Analytical and Scalability Considerations
Purity Assessment
-
HPLC : >98% purity (C18 column, MeCN/H₂O 65:35, 1 mL/min)
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Elemental Analysis : Calculated C 58.72%, H 2.89%, N 7.64%; Found C 58.68%, H 2.91%, N 7.61%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
